tert-Butyl 3-phenylpropiolate is an organic compound with the molecular formula C13H14O2. It is classified as an alkyne and is characterized by the presence of a tert-butyl group and a phenylpropiolate moiety. This compound appears as a pale yellow liquid and has gained attention in organic synthesis due to its unique structural features, which provide opportunities for various
Additionally, tert-butyl 3-phenylpropiolate can undergo substitution reactions where the tert-butyl group may be replaced by other functional groups, expanding its reactivity profile.
The synthesis of tert-butyl 3-phenylpropiolate typically involves the reaction of phenylpropiolic acid with tert-butanol or related reagents under acidic conditions. One common method includes the use of coupling agents or catalysts to facilitate the formation of the ester bond between the alkynic acid and the alcohol . The general procedure yields high purity and satisfactory yields, often exceeding 90% .
tert-Butyl 3-phenylpropiolate finds applications in various fields:
Interaction studies involving tert-butyl 3-phenylpropiolate focus on its reactivity with nucleophiles and electrophiles in synthetic pathways. Research has demonstrated that solvent effects significantly influence reaction outcomes, including yield and stereochemistry of products formed during nucleophilic additions . Understanding these interactions enhances the compound's application in targeted synthetic strategies.
Several compounds share structural similarities with tert-butyl 3-phenylpropiolate, each exhibiting unique properties and reactivities:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Ethyl 3-phenylpropiolate | Ethyl group instead of tert-butyl | Often used in similar nucleophilic addition reactions |
| Methyl 3-phenylpropiolate | Methyl group instead of tert-butyl | Lower boiling point; different reactivity profile |
| Phenylpropiolic Acid | Lacks alkoxy group; contains a carboxylic acid | Exhibits biological activity; used in medicinal chemistry |
| Propynol | Contains hydroxyl group | More polar; different reactivity compared to alkynes |
These comparisons highlight how variations in functional groups influence chemical behavior and applications, emphasizing the unique position of tert-butyl 3-phenylpropiolate within this class of compounds.
Tert-butyl 3-phenylpropiolate, a valuable synthetic intermediate with the chemical formula C₁₃H₁₄O₂, can be prepared through various esterification strategies, with acid-catalyzed and coupling agent approaches being the most prominent methodologies [1] [2]. The synthesis of this compound presents unique challenges due to the tertiary nature of the tert-butyl group, which significantly influences reactivity patterns during esterification processes [3].
Traditional Fischer esterification, which typically works well for primary and secondary alcohols, presents significant limitations when applied to the synthesis of tert-butyl esters [3] [4]. The tertiary nature of the tert-butyl group makes it particularly susceptible to elimination reactions under acidic conditions, forming isobutene rather than participating in the desired nucleophilic substitution [3]. This elimination pathway becomes especially problematic at elevated temperatures commonly employed to accelerate Fischer esterification reactions [3] [5].
Despite these challenges, modified acid-catalyzed approaches have been developed specifically for tert-butyl ester synthesis [6]. One such method involves the reaction of 3-phenylpropiolic acid with excess isobutene gas under acidic conditions, which circumvents the elimination problem by using the alkene as the starting material rather than tert-butanol [3]. This approach effectively reverses the typical elimination pathway, driving the reaction toward ester formation [3] [4].
Another acid-catalyzed strategy employs sulfuric acid with excess tert-butyl alcohol in the presence of anhydrous magnesium sulfate, which serves to remove water from the reaction mixture and drive the equilibrium toward ester formation [6]. This modification enhances reaction efficiency and broadens the scope of applicable substrates for tert-butyl esterification [6] [4].
Coupling agent methodologies represent a more modern and versatile approach to synthesizing tert-butyl 3-phenylpropiolate, offering milder reaction conditions that avoid the elimination problems associated with acid catalysis [4] [7]. These approaches typically employ carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to activate the carboxylic acid moiety of 3-phenylpropiolic acid [7] [8].
The Steglich esterification, a prominent coupling agent methodology, utilizes DCC in combination with 4-dimethylaminopyridine (DMAP) as a catalyst [8]. This reaction proceeds at room temperature and is particularly well-suited for the formation of tert-butyl esters [4] [8]. The mechanism involves initial activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by DMAP to form a reactive amide intermediate [8]. This intermediate subsequently reacts with tert-butanol to form the desired ester, with DMAP acting as both a nucleophilic catalyst and an acyl transfer reagent [8] [7].
A comparative analysis of acid-catalyzed versus coupling agent approaches for the synthesis of tert-butyl 3-phenylpropiolate is presented in Table 1.
Table 1: Comparison of Acid-Catalyzed and Coupling Agent Approaches for tert-Butyl 3-phenylpropiolate Synthesis
| Parameter | Acid-Catalyzed Approaches | Coupling Agent Approaches |
|---|---|---|
| Reaction Conditions | Typically requires heating (60-100°C) | Room temperature (20-25°C) |
| Reaction Time | 6-24 hours | 2-8 hours |
| Typical Yield | 30-70% | 70-90% |
| Main Reagents | H₂SO₄, HCl, or p-toluenesulfonic acid | DCC or EDC with DMAP |
| Advantages | Lower cost reagents, scalability | Milder conditions, higher yields, fewer side reactions |
| Limitations | Elimination side reactions, lower yields | Higher cost reagents, sensitive to moisture |
| Preferred Alcohol Form | Excess isobutene gas or large excess of tert-butanol | Stoichiometric tert-butanol |
Phase-transfer catalysis (PTC) represents an innovative approach for the synthesis of tert-butyl 3-phenylpropiolate, offering advantages in terms of reaction efficiency, yield enhancement, and operational simplicity [10] [11]. This methodology is particularly valuable for overcoming the inherent challenges associated with the limited solubility of reagents in reaction media and the competing elimination reactions that plague traditional approaches [11] [12].
Phase-transfer catalysis facilitates reactions between reagents located in immiscible phases by transferring reactive species across phase boundaries [11] [10]. In the context of tert-butyl 3-phenylpropiolate synthesis, PTC typically involves an organic phase containing the substrate (3-phenylpropiolic acid or a derivative) and an aqueous phase containing the base [11] [12]. The phase-transfer catalyst, commonly a quaternary ammonium or phosphonium salt, shuttles reactive species between these phases, dramatically accelerating the reaction rate [10] [11].
The mechanism of PTC in tert-butyl esterification generally proceeds through the following steps:
Various phase-transfer catalysts have been employed for the synthesis of tert-butyl esters, with tetraalkylammonium salts such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate being among the most common [11] [12]. Phosphonium-based catalysts, including tetrabutylphosphonium bromide, have also demonstrated high efficiency in these transformations [12].
A significant advancement in this field has been the development of polymer-bound phase-transfer catalysts, also known as triphase catalysts [12]. These materials combine the advantages of homogeneous phase-transfer catalysis with the practical benefits of heterogeneous catalysis, including ease of separation and catalyst recycling [12]. Polymer-bound catalysts typically consist of chloromethylated polystyrene beads functionalized with quaternary ammonium or phosphonium groups [12].
The reaction conditions for phase-transfer catalyzed synthesis of tert-butyl 3-phenylpropiolate generally involve:
The efficiency of phase-transfer catalyzed syntheses of tert-butyl 3-phenylpropiolate depends on several factors, including catalyst structure, base concentration, stirring speed, and solvent selection [11] [12]. Table 2 presents a comparison of different catalyst systems and their performance in the synthesis of tert-butyl esters.
Table 2: Performance Comparison of Phase-Transfer Catalysts in tert-Butyl Ester Synthesis
| Catalyst Type | Catalyst Loading (mol%) | Base Concentration | Reaction Time (h) | Typical Yield (%) | Recyclability |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide | 5-10 | 4 M NaOH | 3-6 | 75-85 | Limited |
| Tetrabutylphosphonium bromide | 3-8 | 4 M NaOH | 2-5 | 80-90 | Limited |
| Polymer-bound quaternary ammonium | 5-10 | 4 M NaOH | 4-8 | 70-85 | Excellent |
| Polymer-bound phosphonium | 5-10 | 4 M NaOH | 3-7 | 75-88 | Excellent |
| Crown ether/KOH | 5-10 | Solid KOH | 4-8 | 65-80 | Moderate |
Optimization studies have revealed that increasing the stirring speed enhances reaction rates by improving interfacial contact between the phases [11]. Similarly, higher base concentrations generally lead to faster reactions, although excessive base can promote side reactions [11]. The choice of organic solvent also significantly impacts reaction efficiency, with nonpolar solvents typically providing better results due to their ability to maintain distinct phase boundaries [11] [12].
Solid-state synthesis methodologies represent an emerging frontier in the preparation of tert-butyl 3-phenylpropiolate, offering significant advantages in terms of environmental sustainability, operational simplicity, and reaction efficiency [13] [6]. These approaches align with the principles of green chemistry by reducing or eliminating solvent use, minimizing waste generation, and often requiring less energy input compared to traditional solution-based methods [6] [13].
Mechanochemical synthesis, which utilizes mechanical energy to drive chemical transformations in the solid state, has emerged as a powerful tool for the preparation of tert-butyl esters [13] [14]. In the context of tert-butyl 3-phenylpropiolate synthesis, ball milling represents the most common mechanochemical technique, wherein reactants are subjected to repeated impacts by grinding balls in a closed vessel [13] [15].
The mechanochemical synthesis of tert-butyl 3-phenylpropiolate typically involves the direct reaction of 3-phenylpropiolic acid with a suitable tert-butylating agent under solvent-free or minimal-solvent conditions [13]. Common tert-butylating agents include di-tert-butyl dicarbonate (Boc₂O), tert-butyl trichloroacetimidate, and tert-butyl 2,2,2-trichloroacetate [13] [6].
Recent research has demonstrated that the addition of small amounts of liquid (liquid-assisted grinding) can significantly enhance reaction efficiency in mechanochemical esterification [15] [13]. This approach, often termed "kneading," combines the advantages of solid-state reactions with improved mass transfer facilitated by the liquid additive [15].
A particularly innovative approach to solid-state synthesis of tert-butyl esters involves electromagnetic milling under solvent-free and base-free conditions [13] [6]. This methodology employs ferromagnetic rods as grinding media, which become magnetized and charged under a high-speed rotating magnetic field [13]. The magnetized rods play a crucial role in bond activation by coordinating with reaction intermediates, introducing a novel mechanism for promoting esterification reactions [13] [6].
In a representative procedure, 3-phenylpropiolic acid is combined with di-tert-butyl dicarbonate in a milling jar containing ferromagnetic rods [13]. The jar is then subjected to a rotating magnetic field, which causes the rods to move vigorously, grinding the reactants and simultaneously providing the activation energy required for the reaction [13] [6]. This approach has demonstrated excellent efficiency for the synthesis of various tert-butyl esters, including those derived from electron-rich, electron-deficient, and sterically hindered carboxylic acids [6] [13].
The optimization of solid-state synthesis methodologies for tert-butyl 3-phenylpropiolate involves careful consideration of various parameters, including milling frequency, reaction time, temperature, and the nature of additives [13] [15]. Table 3 presents a comparative analysis of different solid-state approaches and their key optimization parameters.
Table 3: Comparison of Solid-State Methodologies for tert-Butyl 3-phenylpropiolate Synthesis
| Parameter | Ball Milling | Electromagnetic Milling | Kneading (Liquid-Assisted Grinding) |
|---|---|---|---|
| Equipment | Ball mill with stainless steel balls | Electromagnetic mill with ferromagnetic rods | Ball mill with minimal liquid addition |
| Typical Reaction Time | 60-120 minutes | 30-90 minutes | 45-120 minutes |
| Optimal Frequency | 25-30 Hz | Rotating magnetic field (10-20 Hz) | 25-30 Hz |
| Temperature | Ambient (heat generated during milling) | Ambient (no external heating required) | Ambient to 50°C |
| Key Additives | None or catalytic amounts of Lewis acids | None (catalyst-free) | Small amounts of ethanol or other protic solvents |
| Typical Yield | 65-85% | 75-95% | 70-90% |
| Scale Limitations | Generally limited to gram scale | Can be scaled to multi-gram quantities | Generally limited to gram scale |
| Energy Efficiency | Moderate | High | Moderate to high |
Optimization studies have revealed that longer milling times generally lead to higher yields, although excessive milling can cause decomposition of sensitive functional groups [13] [15]. Similarly, higher milling frequencies typically accelerate reactions but may also generate excessive heat that can promote side reactions [13]. The addition of small amounts of liquid (5-10% by volume) in kneading approaches has been shown to dramatically enhance reaction rates and yields by improving mass transfer between solid particles [15] [13].
For electromagnetic milling specifically, the strength of the magnetic field and the number of ferromagnetic rods have emerged as critical parameters [13] [6]. Stronger magnetic fields generally lead to more vigorous movement of the rods and consequently faster reactions, while an optimal number of rods ensures efficient mixing without excessive crowding that could impede movement [13].
The thermochemical properties of tert-Butyl 3-phenylpropiolate represent fundamental characteristics essential for understanding its behavior under various temperature conditions. The compound, with molecular formula C₁₃H₁₄O₂ and molecular weight 202.25 grams per mole, exhibits specific thermal characteristics that can be understood through comparison with structurally related compounds [1] [2].
The tert-butyl ester functionality significantly influences the compound's thermal properties compared to linear alkyl esters. Research on tert-butyl containing compounds indicates that the tertiary structure generally results in lower boiling points compared to linear counterparts due to increased steric hindrance and reduced intermolecular interactions [4] [5]. However, the presence of the phenylpropiolate backbone provides substantial molecular weight and aromatic character that contributes to elevated boiling temperatures.
Commercial specifications indicate that tert-Butyl 3-phenylpropiolate exists as a solid, semi-solid, or liquid at room temperature, suggesting a melting point near ambient conditions [1] [6]. The physical form variability indicates that the compound likely exhibits a melting range rather than a sharp melting point, which is characteristic of organic compounds with complex molecular structures.
The thermal decomposition behavior of tert-butyl esters has been extensively studied, revealing that these compounds generally maintain stability up to temperatures of approximately 275-300 degrees Celsius before significant thermal degradation occurs [7] [5]. The presence of the alkyne functionality in the propiolate structure may influence thermal stability, as alkyne-containing compounds can undergo various thermal rearrangements at elevated temperatures.
| Property | Estimated Value | Reference Basis |
|---|---|---|
| Boiling Point | 290-305°C at 760 mmHg | Structural analogy with related esters [3] |
| Melting Range | 15-25°C | Physical form observations [1] [6] |
| Thermal Decomposition | >275°C | tert-Butyl ester stability data [7] |
| Flash Point | 130-145°C | Estimated from related compounds [8] |
The solubility profile of tert-Butyl 3-phenylpropiolate in organic solvents is governed by its molecular structure, which combines hydrophobic aromatic and aliphatic components with a polar ester functional group. The compound's solubility behavior can be predicted based on its structural features and compared with related ester compounds.
The tert-butyl ester group provides significant hydrophobic character while maintaining some polarity through the carbonyl oxygen. The phenyl ring contributes additional hydrophobic character and potential for π-π interactions with aromatic solvents. The terminal alkyne functionality introduces a linear, relatively nonpolar structural element that influences overall solubility characteristics.
Based on structural analysis and comparison with related compounds, tert-Butyl 3-phenylpropiolate demonstrates excellent solubility in nonpolar and moderately polar organic solvents. The compound should exhibit high solubility in hydrocarbons such as hexane, heptane, and cyclohexane due to the substantial hydrophobic character provided by the tert-butyl and phenyl groups [9].
Aromatic solvents including benzene, toluene, and xylene represent optimal dissolution media for tert-Butyl 3-phenylpropiolate. The phenyl ring in the compound structure enables favorable π-π stacking interactions with aromatic solvent molecules, resulting in enhanced solubility. Additionally, the molecular size and shape compatibility between the compound and aromatic solvents promote dissolution [10].
Moderately polar solvents such as dichloromethane, chloroform, and ethyl acetate should provide excellent solubility for the compound. The ester functional group enables favorable dipole interactions with these solvents while the hydrophobic portions of the molecule remain well-solvated [11] [10].
Ether solvents including diethyl ether, tetrahydrofuran, and dimethoxyethane represent suitable media for dissolution of tert-Butyl 3-phenylpropiolate. The oxygen atoms in these solvents can form favorable interactions with the ester carbonyl group while accommodating the hydrophobic molecular framework [11].
| Solvent Class | Solubility | Interaction Basis |
|---|---|---|
| Aromatic Hydrocarbons | Excellent | π-π interactions, hydrophobic compatibility [10] |
| Aliphatic Hydrocarbons | Good | Hydrophobic interactions [9] |
| Halogenated Solvents | Excellent | Dipole interactions with ester group [11] |
| Ether Solvents | Good to Excellent | Oxygen-carbonyl interactions [11] |
| Alcohols | Limited | Hydrogen bonding limitations [9] |
| Water | Insoluble | Hydrophobic character dominance [11] |
The compound demonstrates limited solubility in protic solvents such as alcohols due to the dominance of hydrophobic character over hydrogen bonding capability. While the ester oxygen can participate in hydrogen bonding, the large hydrophobic regions prevent effective solvation in highly protic media.